4-[3-(1-Hydroxycyclohexyl)prop-2-yn-1-yl]-4-propylmorpholin-4-ium
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Overview
Description
4-[3-(1-Hydroxycyclohexyl)prop-2-yn-1-yl]-4-propylmorpholin-4-ium is a complex organic compound characterized by its unique structure, which includes a morpholine ring substituted with a hydroxycyclohexyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1-Hydroxycyclohexyl)prop-2-yn-1-yl]-4-propylmorpholin-4-ium typically involves the reaction of morpholine derivatives with propargyl bromide and cyclohexanol under basic conditions. The reaction is carried out in the presence of a strong base such as potassium hydroxide (KOH) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(1-Hydroxycyclohexyl)prop-2-yn-1-yl]-4-propylmorpholin-4-ium undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The propargyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and sodium cyanide (NaCN) are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted morpholine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
4-[3-(1-Hydroxycyclohexyl)prop-2-yn-1-yl]-4-propylmorpholin-4-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 4-[3-(1-Hydroxycyclohexyl)prop-2-yn-1-yl]-4-propylmorpholin-4-ium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(prop-2-yn-1-yl)cyclohexane-1,3-dione
- 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate
- 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione
Uniqueness
4-[3-(1-Hydroxycyclohexyl)prop-2-yn-1-yl]-4-propylmorpholin-4-ium is unique due to its combination of a morpholine ring with a hydroxycyclohexyl group and a propyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H28NO2+ |
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Molecular Weight |
266.40 g/mol |
IUPAC Name |
1-[3-(4-propylmorpholin-4-ium-4-yl)prop-1-ynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H28NO2/c1-2-10-17(12-14-19-15-13-17)11-6-9-16(18)7-4-3-5-8-16/h18H,2-5,7-8,10-15H2,1H3/q+1 |
InChI Key |
VUYJCNQODWWWIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+]1(CCOCC1)CC#CC2(CCCCC2)O |
Origin of Product |
United States |
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